

Tesevatinib: An In-depth Technical Review of Early-Phase Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesevatinib (formerly known as XL647 and KD019) is an orally bioavailable, potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has been investigated in early-phase clinical trials for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma, as well as for autosomal dominant polycystic kidney disease (ADPKD).[3][4][5][6] This technical guide provides a comprehensive overview of the available data from these early-phase studies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Tesevatinib exerts its therapeutic effects by targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] It is a multi-targeted tyrosine kinase inhibitor that potently inhibits the following kinases:

- Epidermal Growth Factor Receptor (EGFR)[1]
- Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1]
- Vascular Endothelial Growth Factor Receptor (VEGFR)[1]
- Ephrin type-B receptor 4 (EphB4)[1]





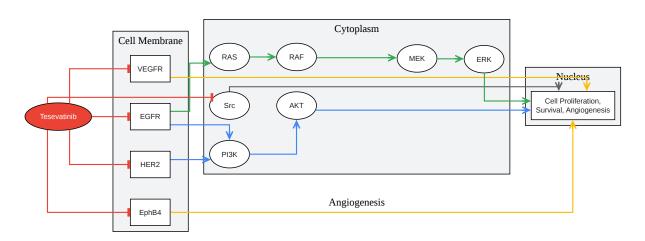


• Src family kinases

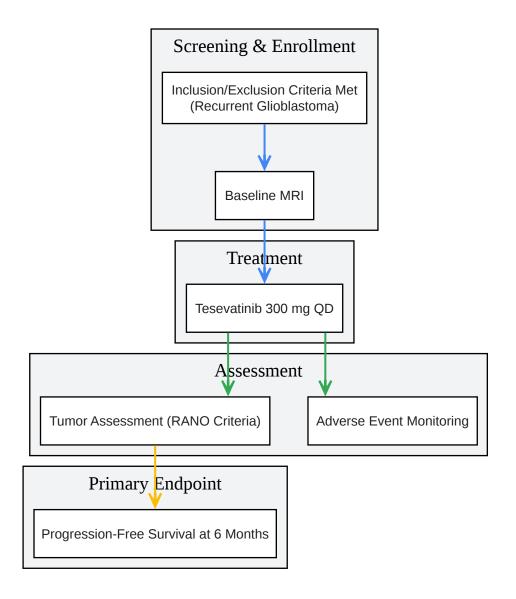
By inhibiting these kinases, tesevatinib disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation. Preclinical studies have demonstrated that tesevatinib can inhibit tumor growth and even induce tumor regression in a variety of cancer models.[2]



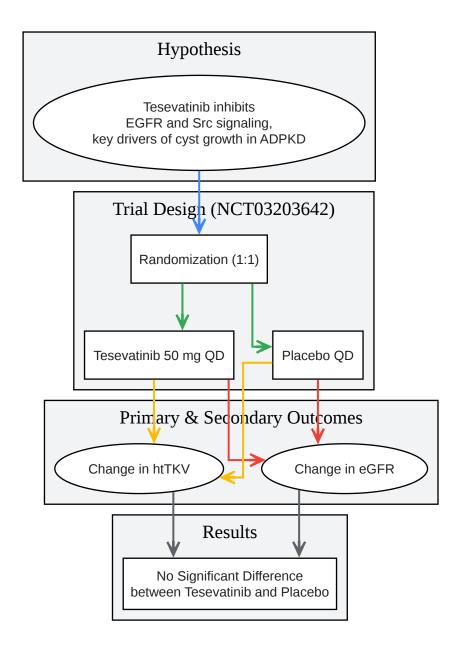
Angiogenesis











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